molecular formula C11H14ClNO2 B2453678 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride CAS No. 91132-90-0

1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2453678
CAS No.: 91132-90-0
M. Wt: 227.69
InChI Key: FFYHTEBMINFXAF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-amino-3-phenylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYHTEBMINFXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91132-90-0
Record name 1-amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride has been studied for its potential therapeutic applications:

  • Antitumor Activity : Derivatives such as [18F]FACBC (a radiotracer) have shown significant antitumor activity in gliosarcoma models. The compound demonstrated a maximum tumor-to-brain ratio of approximately 6.61 at 60 minutes post-injection, indicating its utility in tumor imaging via positron emission tomography (PET) .

The compound acts as a ligand for specific receptors and enzymes, modulating various cellular signaling pathways:

  • Mechanism of Action : Its interaction with molecular targets can lead to physiological changes, making it a candidate for drug development focused on cancer therapies .

Case Study 1: Use in Tumor Imaging

A study involving [18F]FACBC demonstrated its effectiveness in localizing tumors in glioblastoma patients. The compound showed a significant uptake in tumor tissues compared to normal brain tissue, suggesting its potential as a diagnostic tool in oncology .

Case Study 2: Synthesis Optimization

Research on the synthesis methods for this compound has focused on optimizing reaction conditions to enhance yield and purity. The use of specific catalysts and reaction conditions has been explored to improve the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Overview

1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride (also known as 1-Amino-3-phenylcyclobutane-1-carboxylic acid) is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various cellular signaling pathways, leading to physiological changes. The compound's structure allows it to engage with molecular targets effectively, which is essential for its potential use in drug development .

1. Antitumor Activity

Research has indicated that derivatives of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, particularly labeled forms like [18F]FACBC, exhibit significant antitumor activity. In studies involving gliosarcoma models, [18F]FACBC demonstrated notable tumor uptake, suggesting its utility as a radiotracer for tumor localization in positron emission tomography (PET) imaging. The maximum tumor-to-brain ratio observed was approximately 6.61 at 60 minutes post-injection, indicating its potential for effective tumor imaging and diagnosis .

2. Synthesis and Structural Analyses

The synthesis of this compound involves several steps, including cyclobutane ring formation and the introduction of amino and carboxylic groups through nucleophilic substitution reactions. The unique structural features of this compound contribute to its biological properties, differentiating it from similar compounds such as 1-amino-2-phenylcyclobutane-1-carboxylic acid .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesNotable Biological Activity
1-Amino-2-phenylcyclobutane-1-carboxylic acidPhenyl group in position 2Varies from target specificity
1-Amino-3-methylcyclobutane-1-carboxylic acidMethyl group instead of phenylReduced receptor affinity
1-Amino-3-phenylcyclopentane-1-carboxylic acidCyclopentane ringDifferent pharmacokinetic profile

Case Study: PET Imaging with [18F]FACBC

A clinical trial involving [18F]FACBC was conducted on patients with glioblastoma multiforme. The study aimed to evaluate the compound's uptake patterns in tumors versus normal brain tissue. Results indicated that the uptake in tumor tissue was significantly higher than in normal tissue at various time points post-injection, confirming its potential utility in cancer diagnostics .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride?

  • Methodological Answer : While direct synthesis protocols for the compound are not explicitly detailed in the evidence, analogous cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid) suggest a multi-step approach involving cyclization, carboxylation, and subsequent hydrochloride salt formation . Key steps may include:
  • Cyclobutane ring formation : Photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclization.
  • Amino group introduction : Nucleophilic substitution or reductive amination using Boc-protected intermediates.
  • Hydrochloride salt preparation : Treatment with HCl in anhydrous conditions.
    Purity optimization requires column chromatography (C18 or silica gel) and recrystallization .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on structurally related cyclobutane amines (e.g., 1-Aminocyclopropanecarboxylic acid):
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can NMR spectroscopy confirm the compound’s structural integrity?

  • Methodological Answer : Key NMR spectral markers for cyclobutane derivatives include:
  • ¹H NMR : Cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain).
  • ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm), quaternary cyclobutane carbons (δ ~45–55 ppm) .
    For stereochemical confirmation, use 2D techniques (e.g., NOESY or HSQC) to resolve diastereotopic protons .

Advanced Research Questions

Q. How can researchers resolve contradictory data in mass spectrometry (MS) or HPLC analyses?

  • Methodological Answer :
  • MS Discrepancies : Use high-resolution MS (HRMS, e.g., Q-Exactive Orbitrap) to distinguish isobaric species. Compare observed m/z with theoretical values (e.g., C₁₂H₁₅ClNO₂: [M+H]⁺ = 248.0843) .
  • HPLC Purity Disputes : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) and column temperature (25–40°C) to enhance peak resolution. Validate with spiked standards .

Q. What computational methods predict the compound’s stability under varying pH/temperature conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways of the cyclobutane ring at different pH levels (e.g., pH 2–10) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions to identify degradation-prone conditions .
    Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended .

Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with cyclobutane-binding pockets (e.g., aminopeptidases or carboxylases).
  • Kinetic Assays : Use fluorescence-based substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values. Include positive controls (e.g., bestatin) .
  • Structural Analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies (resolution ≤2.0 Å) .

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